molecular formula C13H12O B1197477 2-Benzylphenol CAS No. 1322-51-6

2-Benzylphenol

Cat. No. B1197477
CAS RN: 1322-51-6
M. Wt: 184.23 g/mol
InChI Key: CDMGNVWZXRKJNS-UHFFFAOYSA-N
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Patent
US06180557B2

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na—Y
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
γ-Al2O3
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
32.5 g
Type
reactant
Reaction Step Four
Quantity
47 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
p-substituted o-benzylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
p-substituted phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(O)C=CC=CC=1.[CH2:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1>>[CH2:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[CH2:1]([C:35]1[CH:36]=[C:31]([Cl:30])[CH:32]=[CH:33][C:34]=1[OH:37])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Name
Na—Y
Quantity
0.6 g
Type
reactant
Smiles
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
γ-Al2O3
Quantity
7.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
32.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
47 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Step Six
Name
p-substituted o-benzylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
p-substituted phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a product

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06180557B2

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na—Y
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
γ-Al2O3
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
32.5 g
Type
reactant
Reaction Step Four
Quantity
47 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
p-substituted o-benzylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
p-substituted phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(O)C=CC=CC=1.[CH2:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl:30][C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1>>[CH2:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[OH:29])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1.[CH2:1]([C:35]1[CH:36]=[C:31]([Cl:30])[CH:32]=[CH:33][C:34]=1[OH:37])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Name
Na—Y
Quantity
0.6 g
Type
reactant
Smiles
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
γ-Al2O3
Quantity
7.5 g
Type
reactant
Smiles
Step Four
Name
Quantity
32.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
47 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Step Six
Name
p-substituted o-benzylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
p-substituted phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a product

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.